molecular formula C17H19NO3S B2598120 Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate CAS No. 324017-15-4

Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B2598120
CAS No.: 324017-15-4
M. Wt: 317.4
InChI Key: FRQRWIKAQJQCAD-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-methylbenzamido substituent at the 2-position and ethyl ester functionality at the 3-position. The 4,5-dimethyl substitution on the thiophene ring enhances steric stability and modulates electronic properties, making this compound a versatile intermediate for synthesizing bioactive heterocycles, including thienopyrimidines and related derivatives . Its structural framework is frequently exploited in medicinal chemistry due to the thiophene core's ability to engage in π-π interactions and hydrogen bonding with biological targets.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-5-21-17(20)14-11(3)12(4)22-16(14)18-15(19)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQRWIKAQJQCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamido Group

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
  • Structural Difference: Replaces the 4-methyl group with a nitro (-NO₂) substituent.
  • Impact : The electron-withdrawing nitro group increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitution or cyclization reactions. This modification may improve binding affinity to enzymes like cyclooxygenase or kinases but could reduce metabolic stability due to higher susceptibility to reduction .
  • Molecular Weight : ~377.37 g/mol (C₁₈H₁₇N₃O₅S).
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structural Difference : Incorporates a fluorine atom on the benzamido group and a tetrahydrobenzo ring fused to the thiophene.
  • Impact: Fluorine's electronegativity enhances metabolic stability and membrane permeability.
  • Molecular Weight: 347.4 g/mol (C₁₈H₁₈FNO₃S).

Variations in the Thiophene Core

Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
  • Structural Difference : Replaces the benzamido group with a thiourea (-NH-CS-NHPh) moiety.
  • However, thioureas are prone to oxidation, limiting their utility in oxidative environments .
  • Molecular Weight : 334.45 g/mol (C₁₆H₁₈N₂O₂S₂).
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
  • Structural Difference: Features a cyanoacrylamide substituent with methoxy and hydroxyl groups.
  • Impact: The electron-rich phenolic groups enhance antioxidant activity via radical scavenging. In DPPH assays, such derivatives show IC₅₀ values comparable to ascorbic acid (~10 μM) .
  • Synthetic Route: Prepared via Knoevenagel condensation, highlighting the adaptability of the thiophene scaffold for introducing diverse electrophilic groups .

Modifications at the Ester Group

Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate
  • Structural Difference: Substitutes the benzamido group with a phenoxyacetyl (-OCH₂CO-) chain.
  • However, ester groups in the side chain may hydrolyze in vivo, reducing bioavailability .
  • Molecular Formula: C₁₇H₁₉NO₄S.

Key Comparative Data Table

Compound Molecular Formula Key Substituent Molecular Weight (g/mol) Notable Properties
Target Compound C₁₇H₁₉NO₃S 4-Methylbenzamido ~333.40 Balanced lipophilicity (logP ~3.2); moderate metabolic stability
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate C₁₈H₁₇N₃O₅S 4-Nitrobenzamido 377.37 High reactivity; potential nitro-reduction liability
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₈H₁₈FNO₃S 4-Fluorobenzamido; tetrahydro ring 347.40 Enhanced BBB penetration; logP ~3.5
Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate C₁₆H₁₈N₂O₂S₂ Thiourea 334.45 Metal-binding capacity; oxidative instability

Biological Activity

Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate (CAS No. 324017-15-4) is a thiophene derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its unique structural features, which may confer various pharmacological properties.

  • Molecular Formula : C17H19NO3S
  • Molecular Weight : 317.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophene ring and the amido group are crucial for binding to various enzymes and receptors, potentially leading to inhibition of their activity.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitotic processes. This is particularly relevant in cancer types characterized by centrosome amplification.
  • Antimicrobial Properties : Thiophene derivatives are often explored for their antimicrobial potential. This compound might exhibit activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene, including this compound, showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of various thiophene derivatives was assessed. This compound demonstrated notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Table: Biological Activities of this compound

Biological ActivityAssay TypeResultReference
AnticancerCytotoxicity AssayInduces apoptosis
AntimicrobialDisk Diffusion TestEffective against E. coli and S. aureus

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